molecular formula C22H18ClN5O2 B2609521 3-(3-chlorophenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide CAS No. 2034548-19-9

3-(3-chlorophenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Cat. No. B2609521
CAS RN: 2034548-19-9
M. Wt: 419.87
InChI Key: QBYOWCZCIOLBPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, a pyrazinyl group, an oxadiazolyl group, and a propanamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents. The compound’s melting and boiling points, solubility, and reactivity would all depend on its exact molecular structure .

Scientific Research Applications

Molecular Spectroscopic Assembly and Antimicrobial Potential

A related compound, 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide (CPDPC), was explored for its molecular spectroscopic assembly, including optimization through the density functional theory (DFT) method. Quantum chemical calculations provided insights into the molecule's stability and intramolecular interactions. The compound demonstrated in vitro antimicrobial activity against several bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Sivakumar et al., 2020).

Synthesis and Biological Evaluation of Novel Pyrazole Derivatives

Another study focused on the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were assessed for their antimicrobial and anti-inflammatory activities, indicating the chemical scaffold's versatility for various biological applications (Kendre et al., 2015).

Insecticidal Activity and Structure-Activity Relationship of Anthranilic Diamides

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth. Some compounds exhibited significant insecticidal activities, with one showing up to 100% activity at certain concentrations. This study highlights the potential for developing new insecticidal agents using this chemical framework (Qi et al., 2014).

Antimicrobial Activity of Pyrazole Nucleus Containing 2-thioxothiazolidin-4-one Derivatives

Novel compounds featuring a 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one structure were synthesized and exhibited variable antimicrobial activities against several bacterial and fungal strains. This study underscores the pyrazole nucleus's significance in designing compounds with potential antimicrobial properties (B'Bhatt & Sharma, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for some other purpose, the future directions would depend on the specific goals of that research .

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c23-17-6-3-4-15(12-17)8-9-20(29)26-18-7-2-1-5-16(18)13-21-27-22(28-30-21)19-14-24-10-11-25-19/h1-7,10-12,14H,8-9,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOWCZCIOLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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